molecular formula C14H11Cl2NO2 B2983572 2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol CAS No. 199788-16-4

2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B2983572
CAS No.: 199788-16-4
M. Wt: 296.15
InChI Key: ONIHMPMDJNAWRN-CAOOACKPSA-N
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Description

This Schiff base derivative features a planar imine (C=N) linkage connecting a 3,4-dichlorophenyl group to a 6-methoxyphenol moiety. The E-configuration at the imine bond is stabilized by intramolecular hydrogen bonding (O–H⋯N), forming an S(6) ring motif, as observed in related structures . Its molecular formula is C₁₅H₁₂Cl₂NO₂ (molar mass: 309.17 g/mol), with the 3,4-dichloro substitution providing strong electron-withdrawing effects, influencing reactivity and metal-chelation capabilities .

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)iminomethyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c1-19-13-4-2-3-9(14(13)18)8-17-10-5-6-11(15)12(16)7-10/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIHMPMDJNAWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol typically involves the condensation reaction between 3,4-dichloroaniline and 6-methoxysalicylaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Rings

Halogen Substituent Position
  • 2-{(E)-[(2,4-Dichlorophenyl)imino]methyl}-6-methoxyphenol (DCPIMMP): Key Difference: Chlorines at 2,4-positions instead of 3,4-. Impact: Alters electron density distribution, shifting the UV-Vis absorption maximum to 590 nm (vs. target compound’s ~420 nm). Effective for Cu(II) extraction at pH 3.9–5.9, suggesting positional isomerism tunes metal-binding selectivity .
  • 2-{(E)-[(3-Chloro-4-methylphenyl)imino]methyl}-6-ethoxyphenol: Key Difference: 3-chloro-4-methylphenyl and ethoxy group. Impact: Ethoxy increases hydrophobicity (logP ~3.2 vs. Demonstrated antimicrobial activity in biological assays .
Heterocyclic Modifications
  • 4-Bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl}-6-methoxyphenol: Key Difference: Benzoxazole ring fused to the phenyl group. Impact: Enhances π-π stacking and rigidity.

Functional Group Replacements

Imine vs. Amine Linkages
  • 2-{[(3,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol: Key Difference: Amine (–NH–) instead of imine (–N=CH–). Impact: Reduced planarity and conjugation, lowering UV absorbance intensity. Molar mass 312.19 g/mol; used in sigma receptor ligand studies (e.g., BD 1008 analogs) .
Hydroxyl Group Modifications
  • 1-{(E)-[(3,4-Dichlorophenyl)imino]methyl}naphthalen-2-ol: Key Difference: Naphthol replaces methoxyphenol. Impact: Larger aromatic system increases steric bulk (dihedral angle: 28.88° between rings) and enhances fluorescence properties. Crystal packing shows inversion dimers via weak C–H⋯O interactions .

Research Findings and Implications

  • Electronic Effects : 3,4-Dichloro substitution maximizes electron withdrawal, enhancing imine reactivity for metal binding compared to 2,4- or 3,5-dichloro isomers .
  • Biological Activity : Ethoxy and methyl groups improve lipophilicity, correlating with enhanced antimicrobial efficacy in analogs .
  • Structural Rigidity : Benzoxazole and naphthol derivatives exhibit improved thermal stability and crystallinity, advantageous for material science applications .

Biological Activity

The compound 2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol , also known by its CAS number 199788-16-4, is a phenolic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H11Cl2NO2C_{14}H_{11}Cl_2NO_2. The structure features a methoxy group and an imine linkage, which are critical for its biological activity. The presence of chlorine atoms in the phenyl ring enhances its interaction with biological targets.

Structural Formula

Chemical Structure C14H11Cl2NO2\text{Chemical Structure }\text{C}_{14}\text{H}_{11}\text{Cl}_2\text{NO}_2

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies conducted to assess its efficacy against various bacterial strains, the compound demonstrated inhibitory effects comparable to standard antibiotics.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays revealed that it effectively scavenges free radicals, contributing to its potential as a protective agent against oxidative stress-related diseases.

Table 2: Antioxidant Activity

Assay MethodIC50 (µg/mL)
DPPH Radical Scavenging25 µg/mL
ABTS Radical Scavenging30 µg/mL

Anti-inflammatory Effects

In animal models, the compound has shown promising anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines and mediators, suggesting potential applications in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to modulate various signaling pathways. Its interaction with specific enzymes and receptors plays a vital role in mediating its effects.

Key Mechanisms

  • Inhibition of NF-kB Pathway : The compound inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), leading to decreased inflammation.
  • Antioxidant Enzyme Modulation : It enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Direct Interaction with Bacterial Cell Membranes : The lipophilic nature allows it to penetrate bacterial membranes, disrupting cellular integrity.

Case Study 1: Efficacy Against Resistant Strains

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results showed that it reduced bacterial load significantly in infected mice models compared to controls.

Case Study 2: Anti-inflammatory Effects in Arthritis Models

In a controlled trial involving arthritis-induced rats, treatment with the compound resulted in a marked reduction in paw swelling and inflammatory markers. Histological analysis confirmed decreased synovial inflammation and cartilage degradation.

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